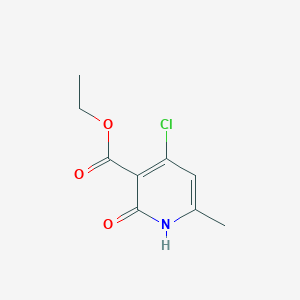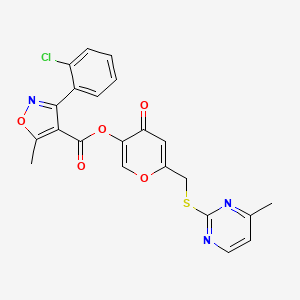![molecular formula C15H15N3OS2 B3011965 3-{[(3-methoxyphenyl)methyl]sulfanyl}-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole CAS No. 678546-61-7](/img/structure/B3011965.png)
3-{[(3-methoxyphenyl)methyl]sulfanyl}-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-{[(3-methoxyphenyl)methyl]sulfanyl}-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole" is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The triazole ring is a versatile scaffold in medicinal chemistry due to its resemblance to the peptide bond and its ability to mimic various biological substrates. The specific compound is not directly studied in the provided papers, but related compounds with similar structural motifs have been investigated for their chemical and biological properties.
Synthesis Analysis
The synthesis of triazole derivatives can be achieved through various methods, including the copper-catalyzed azide-alkyne cycloaddition (CuAAC) as described in the synthesis of 4-sulfanyl-substituted 1,2,3-triazoles . This method provides good yields and broad scope, indicating that similar strategies could potentially be applied to synthesize the compound of interest. Additionally, the use of Lawesson's Reagent (LR) for the synthesis of triazolo(4,3-d)-1,3,4,2-benzo-oxadiazaphosphopine and triazaphosphopine derivatives suggests that phosphorus-containing triazoles can also be synthesized, which could be relevant if the compound were to be modified with organophosphorus groups.
Molecular Structure Analysis
The molecular structure of triazole derivatives can be characterized using various spectroscopic techniques. For instance, the FT-IR spectrum of a related compound, 3-Methyl-4-{(E)-[4-(methylsulfanyl)-benzylidene]amino}1H-1,2,4-triazole-5(4H)-thione, was recorded and analyzed, with vibrational wavenumbers computed at HF and DFT levels of theory . Such analysis can provide insights into the vibrational bands and geometrical parameters of the triazole derivatives, which are crucial for understanding the molecular structure of the compound of interest.
Chemical Reactions Analysis
Triazole derivatives can undergo various chemical reactions, expanding their utility in synthetic chemistry. For example, reactions of 1,2,4-triazole-3-thiols with different reagents have afforded new 3-sulfanyl-1,2,4-triazoles . The reactivity of the sulfur atom in the triazole ring, as seen in the reaction with thioesters to produce β-sulfanyl enamides , suggests that the sulfur-containing groups in the compound of interest may also participate in similar chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives can be inferred from computational studies such as NBO analysis, HOMO-LUMO, and molecular electrostatic potential (MEP) results . For instance, the MEP map of a related compound indicates the presence of negative regions localized over the sulfur atoms and a positive region on the NH group, which could be sites for nucleophilic and electrophilic attacks, respectively. These properties are essential for predicting the reactivity and potential biological activity of the compound.
Applications De Recherche Scientifique
Chemical Synthesis and Derivative Formation
- Research into 1,2,4-triazole derivatives, like the one , reveals their potential for creating various chemically novel compounds. Studies have shown reactions of 1,2,4-triazole-3-thiols with various compounds yielding new 3-sulfanyl-1,2,4-triazoles and derivatives, suggesting wide-ranging applications in chemical synthesis (Kaldrikyan, Minasyan, & Melik-Ogandzanyan, 2016).
Pharmacological Properties
- Several studies have explored the pharmacological properties of 1,2,4-triazole derivatives. For instance, the cyclization of certain thiosemicarbazides led to the formation of 1,2,4-triazole derivatives, which were then evaluated for their effects on the central nervous system in mice, indicating potential pharmacological applications (Maliszewska-Guz et al., 2005).
Anticancer Activity
- Research into the anticancer activity of metal ion complexes derived from triazole compounds has been conducted. For instance, gold (III) and nickel (II) complexes with a triazole-tetrazole compound exhibited cytotoxic effects on a breast cancer cell line, demonstrating potential therapeutic applications (Ghani & Alabdali, 2022).
Antimicrobial and Antifungal Activities
- 1,2,4-Triazole derivatives have also been investigated for their antimicrobial and antifungal properties. For instance, new derivatives of 5-{[(4-phenyl-4H-1,2,4-triazole-3-yl)sulfanyl]methyl}-4H-1,2,4-triazole-3(2H)-thiones showed significant antimicrobial activities, suggesting their potential use in fighting infections (Popiołek et al., 2011).
Corrosion Inhibition
- In the field of materials science, benzimidazole derivatives of 1,2,4-triazole have been synthesized and studied as corrosion inhibitors for mild steel in acidic solutions, indicating their potential industrial applications (Yadav, Behera, Kumar, & Sinha, 2013).
Mécanisme D'action
The mechanism of action of this compound would depend on its intended use. Many triazole and thiophene derivatives have been found to have biological activity, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer activities .
Propriétés
IUPAC Name |
3-[(3-methoxyphenyl)methylsulfanyl]-4-methyl-5-thiophen-2-yl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS2/c1-18-14(13-7-4-8-20-13)16-17-15(18)21-10-11-5-3-6-12(9-11)19-2/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLUACYKOEXGOCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC(=CC=C2)OC)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

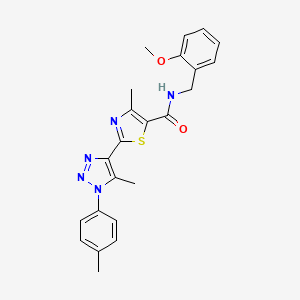
![5-chloro-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-methoxybenzamide](/img/structure/B3011885.png)
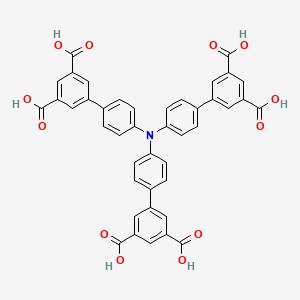


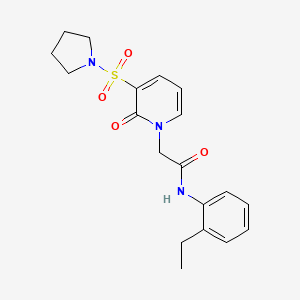
![2-[(2S,5R)-2,5-Dimethylpiperazin-1-yl]ethanol](/img/structure/B3011892.png)
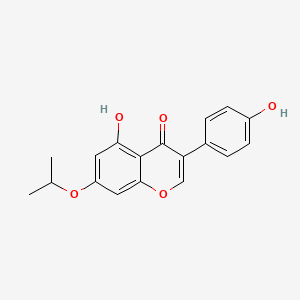
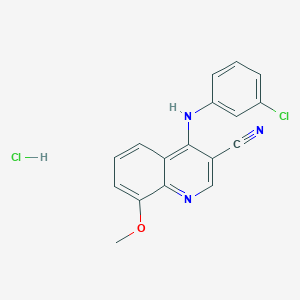

![6-(4-methoxybenzyl)-4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B3011898.png)
![(Z)-3,4,5-triethoxy-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3011899.png)
